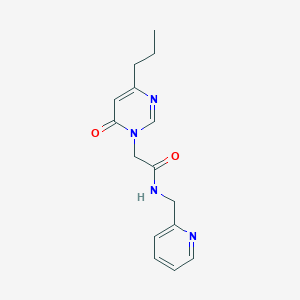

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxo-4-propylpyrimidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-5-12-8-15(21)19(11-18-12)10-14(20)17-9-13-6-3-4-7-16-13/h3-4,6-8,11H,2,5,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVHWZGXBLFQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 272.30 g/mol. It features a pyrimidine ring and a pyridine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O2 |

| Molecular Weight | 272.30 g/mol |

| Melting Point | Not determined |

| Solubility | Moderate in DMSO, ethanol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

- Formation of the pyrimidine core : This step often involves cyclization reactions using appropriate reagents.

- Introduction of the acetamide group : This can be achieved through acylation reactions.

- Pyridine attachment : The final step involves the coupling of the pyridine moiety to the acetamide structure.

Biological Activity

Research into the biological activity of this compound indicates potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. The following activities have been noted:

Antitumor Activity

Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, compounds containing pyrimidine derivatives have been found to inhibit specific kinases involved in tumor growth and proliferation.

Anti-inflammatory Effects

The compound may also modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests its utility in treating conditions like arthritis or other inflammatory diseases.

The mechanism of action is likely mediated through interactions with specific biological targets, including enzymes or receptors involved in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or transcription factors that regulate cell cycle and apoptosis.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental models:

- In vitro studies : Cell viability assays demonstrated that this compound significantly reduced the proliferation of several cancer cell lines (e.g., A549, HeLa) at micromolar concentrations.

- In vivo studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as an anticancer agent.

Scientific Research Applications

The compound 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its synthesis, properties, and various scientific research applications, supported by data tables and case studies.

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural features, which may allow it to interact with various biological targets. Research indicates that similar compounds can inhibit key enzymes involved in disease processes such as cancer and inflammation .

Case Studies

- Inhibitory Activity Against Kinases : Studies have shown that pyrimidine derivatives can inhibit kinases involved in cancer signaling pathways, suggesting that this compound may have similar effects.

- Anti-inflammatory Properties : Research on related compounds indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis .

The mechanism of action for this compound is primarily linked to its ability to interact with specific enzymes or receptors within cells. Compounds with similar structures have demonstrated inhibitory effects on various biological pathways, including those related to tumor growth and inflammatory responses .

Drug Development

Given its unique structure, this compound is being explored for its potential use in drug development. Its ability to modulate biological activity makes it a candidate for further investigation in the context of novel therapeutics.

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences and similarities between the target compound and analogs:

Key Observations :

- Core Heterocycle : The target compound and share a pyrimidin-6-one core, whereas uses a pyridazin-6-one scaffold. The naphthyridine core in introduces a larger aromatic system, likely influencing binding affinity and selectivity .

- Substituent Effects : The 4-propyl group in the target compound may enhance lipophilicity compared to the 4-methyl group in or the 4,5-dichloro in . Propyl chains can improve membrane permeability but may reduce aqueous solubility .

- Side Chain Diversity : The pyridin-2-ylmethyl group in the target compound offers a hydrogen-bond acceptor via the pyridine nitrogen, contrasting with the sulfonamide in or the trifluoromethyl-biphenyl in , which prioritize steric bulk and electron-withdrawing effects .

Pharmacological and Physicochemical Properties

Analysis :

- Molecular Weight : The target compound’s lower molecular weight (~305 g/mol) vs. (718.8 g/mol) suggests better bioavailability and adherence to Lipinski’s rules .

- Solubility : The pyridin-2-ylmethyl group may enhance solubility relative to ’s chlorinated pyridazine or ’s biphenyl groups, which increase hydrophobicity .

Key Research Findings

- Compound : Demonstrated nanomolar inhibition of PRMT5-substrate interactions, attributed to its sulfonamide-aniline side chain .

- Compound : Exhibited antimicrobial activity in preliminary screens, likely due to the thioether-benzyl motif enhancing membrane penetration .

- Goxalapladib : Advanced to clinical trials for atherosclerosis, leveraging its trifluoromethyl-biphenyl group for sustained target engagement .

Inference for Target Compound: The propyl-pyrimidinone core may balance potency and pharmacokinetics, but in vitro assays are needed to confirm target specificity.

Q & A

(Basic) What are the optimal synthetic routes for preparing 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation of pyrimidinone derivatives with functionalized acetamide precursors. For example, analogous compounds (e.g., 2-[(4-methyl-6-oxopyrimidin-2-yl)thio]acetamide derivatives) are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 60% to 80% depending on stoichiometry and solvent systems . Key factors include:

- Temperature control : Reactions conducted at 60–80°C in polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic displacement efficiency.

- Catalysts : Use of coupling agents like N,N′-carbonyldiimidazole (CDI) enhances amide bond formation .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

(Basic) Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : NMR (DMSO-d6) resolves pyrimidinone protons (δ 6.0–6.1 ppm, CH-5), pyridylmethyl groups (δ 4.0–4.2 ppm), and propyl chain signals (δ 0.8–1.6 ppm) . NMR confirms carbonyl (170–175 ppm) and pyrimidinone C=O (165–170 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H] at m/z 344.21) validates molecular weight .

- Elemental Analysis : Matches calculated C, N, and S content within ±0.3% error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .

(Advanced) How can researchers address contradictions in reported yields or spectral data across studies?

Methodological Answer:

Discrepancies often arise from subtle experimental variations:

- Reaction Scale : Smaller scales (≤1 mmol) may reduce yields due to side reactions; optimize via iterative scaling .

- Solvent Purity : Trace water in DMSO can hydrolyze intermediates; use molecular sieves or anhydrous conditions .

- Spectral Interpretation : Overlapping signals (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for unambiguous assignment .

- Reproducibility : Validate protocols using independent replicates and cross-lab collaborations to isolate technique-dependent artifacts.

(Advanced) What computational strategies predict the compound’s biological activity and binding mechanisms?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., acetylcholinesterase or DNA). Pyridin-2-ylmethyl groups may engage in π-π stacking with aromatic residues, while the pyrimidinone core could hydrogen-bond to catalytic sites .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational dynamics .

- QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with activity using descriptors like logP and polar surface area .

(Advanced) How can structural modifications optimize pharmacokinetic properties without compromising activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the pyridin-2-ylmethyl group with bioisosteres (e.g., benzimidazole) to enhance solubility while maintaining binding affinity .

- Prodrug Design : Introduce ester moieties at the acetamide nitrogen to improve membrane permeability, with enzymatic cleavage in vivo .

- Metabolic Stability : Use microsomal assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., propyl chain oxidation) and fluorinate or cyclize to block metabolism .

(Basic) What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values ≤32 µg/mL indicating potency .

- DNA Binding Studies : UV-vis titration or ethidium bromide displacement assays to quantify affinity (K ~10 M) .

- Enzyme Inhibition : Ellman’s assay for acetylcholinesterase inhibition, monitoring thiocholine production at 412 nm .

(Advanced) How to resolve discrepancies between computational predictions and experimental activity data?

Methodological Answer:

- Force Field Calibration : Re-parameterize docking scoring functions using experimental IC values to improve predictive accuracy .

- Solvent Effects : Include explicit solvent molecules (TIP3P water) in simulations to account for hydrophobic interactions .

- Off-Target Screening : Use proteome-wide phage display or affinity chromatography to identify unintended targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.